1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)6-12-3-4-13-9(12)8(5-11-13)10(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
SGPHHWVXOLJHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB three-component reaction (3CR) is a cornerstone for constructing the imidazo[1,2-b]pyrazole scaffold. This method utilizes 5-aminopyrazole-4-carbonitrile derivatives, aldehydes, and isocyanides under mild acidic conditions.
Procedure :
- Cyclocondensation : Ethoxymethylene malononitrile reacts with hydrazine hydrate under microwave irradiation (80°C, 150 W, 10 min) to form 5-aminopyrazole-4-carbonitrile.
- GBB Reaction : The intermediate reacts with aldehydes (e.g., benzaldehyde) and tert-butyl isocyanide in ethanol, catalyzed by trifluoroacetic acid (TFA, 20 mol%), at room temperature for 15–60 min.
Key Advantages :
- High regioselectivity and yields up to 83%.
- Amenable to one-pot, two-step protocols, reducing purification needs.
Limitations :
Cyclocondensation and Alkylation
An alternative approach involves constructing the pyrazole ring followed by alkylation to introduce the isobutyl group.
Procedure :
- Pyrazole Formation : 5-Aminopyrazole-4-carboxylate derivatives are synthesized via condensation of ethyl acetoacetate with hydrazine hydrate in acetic acid.
- Imidazo-Pyrazole Formation : Dehydration of 4-carboxyethyl-5-aminopyrazoles using concentrated sulfuric acid yields ethyl 2-phenylimidazo[1,2-b]pyrazole-7-carboxylates.
- Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.
- Isobutyl Introduction : Alkylation at position 1 is achieved using isobutyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C.
Key Advantages :
- Scalable to industrial production with straightforward purification (recrystallization).
- Tolerates diverse substituents on the pyrazole ring.
Limitations :
Oxidation of Methyl or Hydroxymethyl Precursors
The carboxylic acid moiety can be introduced via oxidation of methyl or hydroxymethyl groups at position 7.
Procedure :
- Methyl Group Oxidation : Treatment of 7-methylimidazo[1,2-b]pyrazole derivatives with KMnO$$4$$ in acidic conditions (H$$2$$SO$$_4$$, 60°C) yields the carboxylic acid.
- Hydroxymethyl Oxidation : Hydroxymethyl intermediates are oxidized using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0–5°C.
Key Advantages :
- Direct introduction of the carboxylic acid group without ester intermediates.
- Compatible with thermally sensitive substrates.
Limitations :
- Over-oxidation risks require careful stoichiometric control.
- Toxic byproducts (e.g., Cr$$^{3+}$$) necessitate stringent waste management.
Reaction Conditions and Optimization
Critical Parameters
Purification Techniques
- Column Chromatography : Essential for GBB-derived products (silica gel, ethyl acetate/hexane).
- Recrystallization : Preferred for industrial-scale alkylation products (solvent: ethanol/water).
Industrial-Scale Production Considerations
Process Intensification
Cost Drivers
| Component | Cost Contribution (%) | Rationale |
|---|---|---|
| Isobutyl Bromide | 35 | High molar excess required. |
| Chromatography Resins | 25 | Single-use consumables. |
| Energy Consumption | 20 | Microwave-assisted steps. |
Comparative Analysis of Synthetic Methods
Trade-offs :
- The GBB method excels in regioselectivity but suffers from chromatographic dependencies.
- Cyclocondensation offers scalability but requires corrosive reagents.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-b]pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its analogs:
Substituent Effects on Physicochemical Properties
Key Observations:
- Spectral Data : Analogs like 8a provide detailed $^1$H-NMR and IR profiles, which are critical for structural validation but are lacking for the isobutyl derivative .
- Stability: Carboxylic acid derivatives generally require low-temperature storage (-20°C) to prevent degradation, as noted for the target compound .
Biological Activity
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (IBIPCA) is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of IBIPCA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
- CAS Number : 1517803-90-5
Biological Activity Overview
IBIPCA exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown its efficacy against various bacterial strains and cancer cell lines.
Antimicrobial Activity
Research indicates that IBIPCA demonstrates potent antimicrobial properties. It has been tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that IBIPCA can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that IBIPCA can inhibit the proliferation of cancer cells. Specific findings include:
- Induction of apoptosis in breast cancer cell lines.
- Inhibition of tumor growth in xenograft models.
The compound appears to interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
The mechanisms through which IBIPCA exerts its biological effects are still being elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : IBIPCA may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound might modulate receptor activity involved in cellular signaling pathways related to growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparison between IBIPCA and structurally similar compounds reveals notable differences in biological activity. Here’s a summary table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | C10H13N3O2 | Contains carboxylic acid group; shows significant antimicrobial and anticancer activity |
| 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | C7H7N3O2 | Less potent than IBIPCA in both antimicrobial and anticancer assays |
| 1-Isobutyl-6-methylimidazo[1,2-b]pyrazole | C11H13N3 | Similar structure but shows varied bioactivity; lacks carboxylic acid functionality |
Case Studies
Several case studies have highlighted the therapeutic potential of IBIPCA:
- Cancer Research : A study published in Cancer Letters demonstrated that IBIPCA reduced tumor size significantly in animal models when administered at specific dosages.
- Infection Models : Research conducted by Journal of Antimicrobial Chemotherapy showed that treatment with IBIPCA led to a substantial decrease in bacterial load in infected mice.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves two key steps: (1) constructing the imidazole ring via condensation of aldehydes and amines under dehydrating conditions (e.g., acetic acid), and (2) introducing the pyrazole ring using hydrazine derivatives. The isobutyl group is introduced via alkylation (e.g., using isobutyl bromide) at position 1, while the carboxylic acid at position 7 is formed through oxidation of a methyl or alcohol precursor (e.g., KMnO₄ in acidic conditions). Yield optimization requires precise control of temperature (60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for hydrazine coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., isobutyl protons at δ 0.9–1.2 ppm; carboxylic acid proton absent due to exchange).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.12 for C₁₁H₁₅N₃O₂).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%).
- Apoptosis Pathways : Western blotting for caspase-3/9 activation and PARP cleavage.
- Solubility : Pre-test in PBS or cell culture media (pH 7.4) to ensure no precipitation during assays .
Advanced Research Questions
Q. How do substituent modifications (e.g., isobutyl vs. cyclopropylmethyl) impact target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibition constants (Kᵢ) against kinases (e.g., EGFR, VEGFR2) using recombinant enzyme assays. Isobutyl’s bulkiness may enhance hydrophobic pocket binding, while smaller groups (e.g., cyclopropylmethyl) improve solubility but reduce affinity.
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions. The isobutyl group’s van der Waals interactions with nonpolar residues (e.g., Leu694 in EGFR) can be quantified via binding energy calculations .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays).
- Purity Verification : Cross-validate compound integrity via LC-MS and elemental analysis to rule out degradation artifacts .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Storage Conditions : Lyophilize and store at –80°C under argon to prevent oxidation. Use amber vials to avoid photodegradation.
- Stability-Indicating Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months). Hydrolysis of the carboxylic acid group (pH-dependent) can be mitigated by buffering formulations to pH 5–6 .
Q. Which computational models best predict off-target interactions and metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
